(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile
Description
The compound “(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile” is a structurally complex molecule featuring a conjugated enedinitrile backbone, a Schiff base linkage, and a sulfanyl-substituted aromatic system. Its stereochemistry is defined by the (2Z) and (E) configurations, which influence its molecular geometry and intermolecular interactions. Such analyses are essential for understanding its physicochemical properties and guiding applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c1-12-2-5-15(6-3-12)26-18-7-4-14(23(24)25)8-13(18)11-22-17(10-20)16(21)9-19/h2-8,11H,21H2,1H3/b17-16-,22-11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWKXICIOVTER-ARMVOBGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzaldehyde with 2-amino-3-cyanobut-2-enedinitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halides, alkoxides, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfanyl group can also participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Schiff base derivatives with enedinitrile moieties.
Structural Analog: Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate
- Key Features: Similar (2Z) configuration in the enedinitrile system . Contains a thiazolidinone ring and cyclopentylidene substituent instead of the nitro and methylphenylsulfanyl groups. Exhibits robust hydrogen-bonding networks (R factor = 0.029), indicating high crystallinity .
- The thiazolidinone ring may enhance bioavailability compared to the sulfanyl-aromatic system in the target compound.
Functional Group Analysis
- Nitrile Groups: Both the target compound and DF 203 (a benzothiazole antitumor agent) feature nitrile/azide-like groups, which are often associated with covalent binding to enzymes like CYP1A1 .
- Schiff Base Linkage: The (E)-configured Schiff base in the target compound contrasts with imino groups in thiazolidinone derivatives. This difference may influence chelation properties or interactions with biological targets .
Hydrogen-Bonding and Crystal Packing
- The target compound’s amino and nitrile groups likely participate in hydrogen-bonding networks, as described by Etter’s graph set analysis . Compared to simpler Schiff bases, its nitro and sulfanyl groups could introduce additional dipole interactions, affecting solubility and melting points.
Potential Bioactivity
- While direct evidence is lacking, the nitro and sulfanyl groups suggest possible pesticidal or antimicrobial activity, analogous to plant-derived nitriles that disrupt insect cuticles . In contrast, DF 203’s antitumor activity is linked to CYP1A1 modulation , highlighting the role of substituents in defining mechanistic pathways.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a sulfanyl group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that pyridine derivatives demonstrated antibacterial efficacy against various pathogens, including Candida albicans and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| 10a | C. albicans | 16 µg/mL | 20 |
| 3a | E. coli | 32 µg/mL | 15 |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation. For example, studies have reported that certain derivatives can effectively inhibit the growth of cancer cell lines through apoptosis induction .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a related compound on human breast cancer cells and found a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes in metabolic pathways associated with cell division and survival, particularly in cancer cells. This inhibition leads to reduced proliferation and increased apoptosis .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique structural features that enhance its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Compound A | Antimicrobial | Lacks sulfanyl group |
| Compound B | Anticancer | Less potent than target compound |
| Target Compound | Antimicrobial/Anticancer | Contains sulfanyl and nitrophenyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
